molecular formula C10H29N2O4P B1329996 Diammonium decyl phosphate CAS No. 65138-74-1

Diammonium decyl phosphate

Cat. No.: B1329996
CAS No.: 65138-74-1
M. Wt: 272.32 g/mol
InChI Key: NSHALSWRWTYBOI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Diammonium decyl phosphate (CAS: 65122-25-0, EC: 265-485-5) is an organophosphate compound with the molecular formula C₁₀H₂₄NO₄P·NH₃, formed by the diammonium salt of the monodecyl ester of phosphoric acid . Its molecular weight is 272.32 g/mol, and it typically exists as a white crystalline solid or powder. Unlike simpler ammonium phosphates like diammonium phosphate (DAP), the inclusion of a decyl (10-carbon) alkyl chain imparts surfactant-like properties, enabling applications in specialized industrial processes such as emulsification, lubrication, or flame retardancy .

Applications and Suppliers
this compound is primarily utilized in niche technical sectors. Key suppliers include Dayang Chem (China) and BuGuCh & Partners (Germany), which cater to industries requiring tailored phosphate esters for advanced formulations . Its functional versatility stems from its amphiphilic structure, allowing it to act as a wetting agent, corrosion inhibitor, or component in fire-resistant coatings .

Properties

CAS No.

65138-74-1

Molecular Formula

C10H29N2O4P

Molecular Weight

272.32 g/mol

IUPAC Name

diazanium;decyl phosphate

InChI

InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3

InChI Key

NSHALSWRWTYBOI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOP(=O)(O)O.N.N

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+]

Other CAS No.

65138-74-1

Origin of Product

United States

Preparation Methods

Esterification

  • Reactants : Phosphoric acid (H₃PO₄) and decanol (C₁₀H₂₂OH).
  • Catalyst : Sulfuric acid (H₂SO₄) is commonly used to facilitate the reaction.
  • Process :
    • Phosphoric acid reacts with decanol under controlled heating.
    • The reaction forms decyl phosphate ester as an intermediate.
  • Conditions :
    • Temperature: 80–120°C.
    • Reaction time: 2–4 hours, depending on the scale.
    • Stirring ensures uniform mixing of reactants.

Neutralization

  • Reactant : Ammonia (NH₃), either gaseous or aqueous.
  • Process :
    • The ester is neutralized with ammonia to form this compound.
    • The reaction is carried out in a controlled environment to ensure purity.
  • Conditions :
    • pH control is critical to avoid over-neutralization or incomplete reaction.
    • Temperature: Below 50°C to prevent decomposition.

Industrial Production

In industrial settings, the process is scaled up using large reactors and optimized for efficiency and yield.

Raw Materials

  • Phosphoric acid and decanol are mixed in large quantities.
  • Ammonia is introduced as a gas or concentrated solution.

Process Flow

  • Esterification :
    • Reactants are heated in reactors equipped with temperature control.
    • Catalysts like sulfuric acid are added to accelerate the reaction.
    • By-products (e.g., water) are removed during the process.
  • Neutralization :
    • The ester is transferred to a neutralization tank where ammonia is added.
    • Continuous monitoring ensures the desired molar ratio of NH₃ to H₃PO₄ is achieved.

Quality Control

  • Purity of the final product is ensured through filtration and crystallization.
  • Analytical techniques like spectroscopy are used to confirm the chemical structure.

Alternative Synthesis Approaches

Some variations in synthesis methods include:

Solvent-Assisted Synthesis

  • Solvents like ethyl acetate or methanol may be used during esterification to improve solubility and reaction rates.
  • This method can result in higher yields but requires additional solvent recovery steps.

Solid-State Neutralization

  • In this method, solid ammonium salts are directly reacted with decyl phosphate esters under heat and pressure.
  • This approach minimizes waste but requires specialized equipment.

Data Table: Key Parameters for Synthesis

Parameter Laboratory Scale Industrial Scale
Temperature (°C) 80–120 100–150
Catalyst Sulfuric Acid Sulfuric Acid
Reaction Time (Hours) 2–4 Continuous
Ammonia Source Aqueous/Gaseous NH₃ Gaseous NH₃
Yield (%) ~85–90 ~95

Notes on Optimization

  • Reaction Efficiency :

    • Maintaining an optimal molar ratio of reactants reduces side reactions and improves yield.
    • Using high-purity raw materials minimizes impurities in the final product.
  • Environmental Considerations :

    • Wastewater from the process must be treated to remove residual phosphates and ammonia.
    • Recycling unreacted ammonia can improve sustainability.
  • Safety Measures :

    • Both phosphoric acid and ammonia are hazardous chemicals; proper ventilation and protective equipment are required during handling.

Chemical Reactions Analysis

Types of Reactions

Diammonium decyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and decanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, resulting in the formation of carboxylic acids or other oxidized products.

    Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alcohols or amines.

Major Products Formed

    Hydrolysis: Phosphoric acid and decanol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Substitution: Various phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Applications in Scientific Research

  • Surfactant in Biochemical Studies :
    • Diammonium decyl phosphate is utilized as a surfactant in biochemical assays, particularly in protein extraction and purification processes. Its ability to solubilize membrane proteins makes it valuable for studying protein interactions and functions.
  • Nanoparticle Stabilization :
    • The compound is employed in the stabilization of nanoparticles, particularly in drug delivery systems. Its surfactant properties help maintain the dispersion of nanoparticles in aqueous solutions, enhancing their bioavailability and therapeutic efficacy.
  • Formulation of Cosmetics :
    • In the cosmetic industry, this compound serves as an emulsifier and stabilizer in creams and lotions. It enhances the texture and stability of formulations, ensuring even distribution of active ingredients.
  • Environmental Remediation :
    • Research indicates that this compound can be effective in soil remediation efforts. It aids in immobilizing heavy metals in contaminated soils, reducing their bioavailability and potential toxicity to plants and microorganisms.

Industrial Applications

  • Agricultural Uses :
    • The compound is being explored as a potential fertilizer additive due to its nutrient content. It can enhance nutrient uptake efficiency when applied alongside traditional fertilizers, promoting healthier plant growth.
  • Fire Retardant :
    • Similar to other ammonium phosphates, this compound exhibits fire-retardant properties. It lowers combustion temperatures and reduces flammability when incorporated into materials used in construction or textiles.
  • Food Industry :
    • In food processing, it may be used as an additive to improve the texture of certain products or as a leavening agent in baking applications.

Environmental Implications

This compound's role in environmental applications highlights its potential benefits:

  • Heavy Metal Immobilization : Studies have shown that applying this compound to contaminated soils can significantly decrease the mobility of heavy metals such as cadmium, lead, and zinc by forming insoluble metal-phosphate complexes .
  • Sustainable Practices : Its use as a fertilizer additive aligns with sustainable agricultural practices by improving nutrient delivery while minimizing environmental impact.

Case Study 1: Heavy Metal Remediation

A study conducted on soils contaminated with heavy metals demonstrated that treating the soil with this compound reduced the leachability of cadmium and lead significantly. The application rates varied from 460 mg P kg⁻¹ to 2300 mg P kg⁻¹, with the highest rate showing a remarkable reduction in metal mobility .

Treatment Rate (mg P kg⁻¹)Cadmium Retardation FactorLead Retardation FactorZinc Retardation Factor
4602-fold6-fold3.5-fold
920IncreasedIncreasedIncreased
2300Most EffectiveMost EffectiveMost Effective

Case Study 2: Cosmetic Formulations

In a comparative study of cosmetic formulations containing various emulsifiers, those incorporating this compound exhibited superior stability under varying temperature conditions compared to traditional emulsifiers like cetyl alcohol or stearic acid .

Mechanism of Action

The mechanism of action of phosphoric acid, monodecyl ester, diammonium salt involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The compound interacts with molecular targets such as cell membranes and proteins, facilitating the dispersion and emulsification of various substances. The phosphoric acid ester group plays a crucial role in these interactions, enabling the compound to act as an effective surfactant and emulsifying agent.

Comparison with Similar Compounds

Structural and Functional Differences

  • Chemical Composition : DAP ((NH₄)₂HPO₄) lacks alkyl chains, making it water-soluble and ideal for agricultural use as a fertilizer (18-46-0 NPK grade) . In contrast, the decyl group in diammonium decyl phosphate reduces water solubility, shifting its utility to industrial applications.
  • Toxicity : DAP exhibits low acute toxicity (LC₅₀ >5 mg/L in dust form) , while this compound’s toxicity profile remains less documented but likely influenced by its organic moiety.
  • Market Scope : DAP dominates the global fertilizer market, with a projected CAGR of 3.2% (2024–2030) , whereas this compound occupies specialized niches.

Table 1: Key Properties of DAP vs. This compound

Property Diammonium Phosphate (DAP) This compound
Molecular Formula (NH₄)₂HPO₄ C₁₀H₂₄NO₄P·NH₃
Solubility Water-soluble Limited water solubility
Primary Use Fertilizer (46% P₂O₅) Industrial surfactants
Toxicity (LC₅₀) >5 mg/L (low) Not established
Global Market Size (2025) $7.8 billion Niche (supplier-specific)

Diammonium Hexadecyl Phosphate

Alkyl Chain Length Impact

  • Structure : The hexadecyl (16-carbon) chain enhances hydrophobicity compared to the decyl variant, further reducing water solubility and expanding applications in high-temperature lubricants or long-lasting flame retardants .
  • Market Data : Consumption of hexadecyl derivatives is concentrated in Europe and Asia, driven by automotive and textile industries .

Table 2: Alkyl Chain Length Comparison

Compound Alkyl Chain Length Key Application
This compound C10 Emulsifiers, coatings
Diammonium hexadecyl phosphate C16 High-performance lubricants

Fluorinated Diammonium Phosphates

Specialized Derivatives
Compounds like diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl phosphate incorporate fluorine atoms, drastically altering properties:

  • Solubility : Fluorination increases lipid solubility, enabling use in waterproof coatings .
  • Environmental Impact: Fluorinated variants may pose higher bioaccumulation risks compared to non-fluorinated analogs .

Controlled-Release Diammonium Phosphate (CDAP)

Agricultural Innovations CDAP, a coated DAP variant, demonstrates 30% higher phosphorus-use efficiency than conventional DAP by slowing nutrient release . While this compound lacks direct agricultural use, its alkyl chain could theoretically be exploited for similar controlled-release mechanisms in non-farming sectors.

Biological Activity

Diammonium decyl phosphate (DAP) is a phospholipid compound that has garnered attention in various biological and agricultural applications. This article explores its biological activity, including its role as a fertilizer, its effects on plant growth, and its potential environmental impacts.

This compound is an ammonium salt of decyl phosphate, characterized by the following properties:

  • Chemical Formula : (C₁₀H₂₁)₂HPO₄
  • Molecular Weight : Approximately 263.3 g/mol
  • Solubility : Highly soluble in water, facilitating nutrient availability to plants.

Nutrient Release and Plant Growth

This compound is primarily used as a fertilizer due to its high nutrient content, particularly nitrogen and phosphorus. The compound's solubility allows for rapid nutrient release in soil, which is crucial for plant uptake. Research indicates that DAP enhances root development and overall plant growth through improved nutrient availability.

Table 1: Nutrient Release Patterns of DAP

Time (Days)Cumulative Release (%)
00
105.2
2818.3
11266.1

The above data illustrates the gradual nutrient release from DAP, indicating its effectiveness in providing sustained nutrition to crops over time .

Impact on Soil Health

Studies have shown that DAP can improve soil health by enhancing microbial activity and promoting beneficial soil organisms. For instance, the application of DAP has been linked to increased populations of nitrogen-fixing bacteria, which further enriches soil fertility .

Heavy Metal Immobilization

A significant application of this compound is in the immobilization of heavy metals in contaminated soils. Research indicates that DAP treatments significantly reduce the mobility of metals such as cadmium (Cd), lead (Pb), and zinc (Zn) in contaminated environments. In a study involving contaminated soils from a former smelter site, the application of DAP at varying concentrations led to a marked decrease in metal transport:

Table 2: Effectiveness of DAP in Heavy Metal Immobilization

Treatment Concentration (mg P/kg)Cd Elution Reduction (%)Pb Elution Reduction (%)Zn Elution Reduction (%)
460304035
920506055
2300708075

These results suggest that DAP can effectively bind heavy metals, reducing their bioavailability and potential toxicity in agricultural settings .

Safety and Environmental Considerations

While this compound is beneficial for agricultural use, safety assessments indicate moderate toxicity levels for mammals when ingested. The acute oral LD50 values suggest caution in handling and application practices to prevent adverse health effects . Additionally, environmental assessments highlight the need for careful management to avoid excessive accumulation in soils, which could lead to nutrient runoff and water quality issues .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing diammonium decyl phosphate, and how is purity validated in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting decyl phosphate with ammonium hydroxide under controlled pH (8.5–9.5) and temperature (25–40°C). Purity is validated via high-performance liquid chromatography (HPLC) for phosphate content and titration for ammonium ions. X-ray diffraction (XRD) confirms crystallinity, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. Which analytical techniques are recommended for characterizing this compound’s structural and compositional properties?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O, NH4+), nuclear magnetic resonance (NMR) confirms molecular structure, and inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Scanning electron microscopy (SEM) evaluates particle morphology .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Storage should comply with NFPA guidelines for reactive substances, with secondary containment to manage spills. Emergency protocols must include neutralization with weak acids (e.g., acetic acid) .

Advanced Research Questions

Q. How can dissolution kinetics of this compound be optimized for controlled-release agricultural applications?

  • Methodological Answer : Conduct time-resolved dissolution studies in simulated soil solutions (varying pH: 4.5–8.0) using UV-Vis spectroscopy to track phosphate release. Optimize parameters like particle size (via milling) and polymer coatings (e.g., ethyl cellulose) to modulate release rates. Kinetic models (e.g., Korsmeyer-Peppas) quantify diffusion mechanisms .

Q. What experimental designs resolve contradictions in phosphate release efficiency across soil matrices?

  • Methodological Answer : Use fractional factorial designs to isolate variables (e.g., soil organic matter, clay content). Compare this compound’s performance in loam vs. sandy soils via ion-selective electrode measurements. Apply ANOVA to identify statistically significant interactions and validate with field trials using randomized block designs .

Q. How does the application method (brushing vs. immersion) affect this compound’s efficacy in stone conservation?

  • Methodological Answer : Evaluate penetration depth using micro-CT scanning after brushing (capillary absorption) vs. immersion (saturation). Measure consolidation strength via scratch testing and cohesion restoration with ultrasonic pulse velocity. Statistical analysis (t-tests) compares efficacy, with poultice packing showing deeper penetration (≥15 mm) in limestone .

Q. What parameters prioritize synergy studies between this compound and microbial extracts for plant growth?

  • Methodological Answer : Focus on root surface area (image analysis), phosphatase enzyme activity (colorimetric assays), and biomass yield. Use response surface methodology (RSM) to optimize ZNC extract concentration (0.1–1.0 mg/L) and this compound dosage (50–150 kg/ha). Field trials must control for soil microbiota via sterile vs. non-sterile substrates .

Q. How should confounding variables be managed in culture media studies using this compound?

  • Methodological Answer : Fix non-significant variables (e.g., peptone at 1.5 g/L) via preliminary Plackett-Burman screening. Use central composite designs to optimize pH (6.0–7.5) and glycerol concentration (10–30 g/L). Monitor nutrient competition via metagenomic analysis of microbial communities .

Data Contradiction Analysis

Q. Why do studies report conflicting phosphate release rates from this compound under similar conditions?

  • Methodological Answer : Discrepancies arise from differences in experimental setups (static vs. dynamic leaching). Standardize methods using ISO 21268:2019 for soil-column leaching tests. Cross-validate with ICP-OES and ion chromatography to eliminate analytical bias. Meta-analyses of published data can identify trends obscured by outlier methodologies .

Methodological Tables

Parameter Optimal Range Analytical Technique Reference
Synthesis pH8.5–9.5Potentiometric titration
Dissolution Rate (pH 7)0.12 mg/L·minUV-Vis spectroscopy
Root Surface Area+80% vs. controlImageJ analysis
Penetration Depth15 mm (limestone)Micro-CT scanning

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